molecular formula C17H14BrN3O B13990425 N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide CAS No. 64157-54-6

N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide

Cat. No.: B13990425
CAS No.: 64157-54-6
M. Wt: 356.2 g/mol
InChI Key: XKAVXUYKXRMWBO-UHFFFAOYSA-N
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Description

N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide is a complex organic compound that features a brominated isoquinoline core with an acetamide group and an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide typically involves multiple steps:

    Bromination of Isoquinoline: Isoquinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Aminophenyl Derivative: The brominated isoquinoline is then reacted with 4-aminophenylamine under controlled conditions to form the aminophenyl derivative.

    Acetylation: The final step involves acetylation of the aminophenyl derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the brominated isoquinoline to a de-brominated product.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: De-brominated isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of dyes and pigments, as well as in the development of novel polymers.

Mechanism of Action

The mechanism of action of N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit a particular enzyme by binding to its active site.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)acetamide: A simpler analog without the brominated isoquinoline core.

    4-Aminoacetanilide: Another related compound with a similar aminophenyl and acetamide structure but lacking the isoquinoline moiety.

Uniqueness

N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide is unique due to its combination of a brominated isoquinoline core and an aminophenylacetamide group. This structure imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

64157-54-6

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide

InChI

InChI=1S/C17H14BrN3O/c1-10(22)20-17-15(11-6-8-12(19)9-7-11)13-4-2-3-5-14(13)16(18)21-17/h2-9H,19H2,1H3,(H,20,21,22)

InChI Key

XKAVXUYKXRMWBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C(=N1)Br)C3=CC=C(C=C3)N

Origin of Product

United States

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